[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol
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Overview
Description
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further substituted with a methanol group
Preparation Methods
The synthesis of [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of a trifluoromethyl-substituted cyclobutene with a suitable alcohol under controlled conditions. The reaction typically requires the use of a strong acid catalyst to facilitate the addition of the alcohol to the cyclobutene ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may modulate enzyme activity by binding to active sites or altering enzyme conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol include:
[3-methylidene-1-(trifluoromethyl)cyclobutyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-methylidene-1-(trifluoromethyl)cyclobutyl]propane: Similar structure but with a propane group.
[3-methylidene-1-(trifluoromethyl)cyclobutyl]butane: Similar structure but with a butane group.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications.
Properties
CAS No. |
2057424-45-8 |
---|---|
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H9F3O/c1-5-2-6(3-5,4-11)7(8,9)10/h11H,1-4H2 |
InChI Key |
PHUYXNURYOUDBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CO)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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